![molecular formula C23H18N4OS B12380073 Urease-IN-8](/img/structure/B12380073.png)
Urease-IN-8
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Overview
Description
Urease-IN-8 is a potent inhibitor of the enzyme urease, which is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide Urease plays a critical role in the nitrogen cycle and is found in a variety of organisms, including bacteria, fungi, and plants
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urease-IN-8 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Urease-IN-8 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Agricultural Applications
Urease Inhibition in Fertilizer Management
Urease inhibitors like Urease-IN-8 play a crucial role in enhancing the efficiency of urea fertilizers. Urea is widely used as a nitrogen source in agriculture; however, its rapid hydrolysis by urease can lead to significant nitrogen loss (up to 70%) through ammonia volatilization. By inhibiting urease activity, this compound can prolong the availability of nitrogen in the soil, improving crop yields and reducing environmental pollution caused by excess nitrogen runoff .
Case Study: Enhanced Soil Fertility
A study demonstrated that the application of urease inhibitors resulted in increased nitrogen retention in soil, leading to improved plant growth and yield. The use of this compound in conjunction with urea fertilizers showed a marked improvement in soil fertility indices compared to untreated controls .
Medical Applications
Treatment of Urease-Related Diseases
Urease is implicated in several medical conditions, including urinary tract infections and kidney stones. The inhibition of urease can reduce ammonia production, potentially alleviating symptoms associated with these conditions. This compound has been studied for its efficacy in treating infections caused by urease-producing bacteria such as Helicobacter pylori, which is known to contribute to gastric disorders .
Case Study: Inhibition of Helicobacter pylori
Research indicated that compounds similar to this compound effectively reduced urease activity in Helicobacter pylori cultures, leading to decreased ammonia production and lower pH levels in the gastric environment. This suggests a potential therapeutic application for managing gastritis and peptic ulcers .
Environmental Applications
Bioremediation and Pollution Control
Urease inhibitors are also valuable in bioremediation efforts aimed at reducing soil contamination from heavy metals. By inhibiting urease activity, compounds like this compound can enhance bioleaching processes, where microbial action facilitates the removal of heavy metals from contaminated sites .
Case Study: Heavy Metal Bioleaching
In experimental setups, the application of this compound was shown to enhance the bioleaching efficiency of Pseudomonas species in soils contaminated with lead and cadmium. The inhibition of urease led to increased solubilization rates of these metals, demonstrating its potential for environmental cleanup strategies .
Analytical Applications
Biosensors Utilizing Urease Inhibition
The development of biosensors that utilize urease inhibition for detecting urea levels has gained traction. This compound can be incorporated into biosensor designs to improve specificity and sensitivity for urea detection in clinical diagnostics and environmental monitoring .
Case Study: Optical Urea Biosensors
An innovative approach involved immobilizing urease alongside this compound within a sol-gel matrix to create an optical biosensor capable of detecting urea concentrations with high precision. This method showcased the potential for real-time monitoring of urea levels in various samples .
Summary Table: Applications of this compound
Field | Application | Impact/Outcome |
---|---|---|
Agriculture | Fertilizer management | Enhanced nitrogen retention and crop yields |
Medicine | Treatment of urease-related diseases | Reduced symptoms in gastric disorders |
Environmental | Bioremediation | Improved heavy metal solubilization |
Analytical | Biosensor development | High precision detection of urea levels |
Mechanism of Action
Urease-IN-8 exerts its effects by binding to the active site of urease, thereby inhibiting its catalytic activity. The compound interacts with the nickel ions in the active site, preventing the hydrolysis of urea. This inhibition disrupts the nitrogen cycle in bacteria and other organisms, leading to reduced ammonia production and altered metabolic processes.
Comparison with Similar Compounds
Acetohydroxamic Acid: Another urease inhibitor that binds to the active site of urease and prevents urea hydrolysis.
Fluoroquinolones: A class of antibiotics that also exhibit urease inhibitory activity.
Uniqueness of Urease-IN-8: this compound is unique due to its high specificity and potency as a urease inhibitor. Unlike other inhibitors, it has a strong binding affinity for the nickel ions in the active site, making it highly effective at low concentrations. Additionally, its chemical structure allows for modifications that can enhance its stability and bioavailability.
Biological Activity
Urease-IN-8 is a compound designed to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This biological activity is particularly significant in various medical and environmental contexts, including the treatment of conditions like hepatic encephalopathy and the management of urease-producing bacteria associated with diseases such as gastric ulcers and urolithiasis.
Ureases are found in a variety of organisms, including plants, fungi, and bacteria. They play a critical role in nitrogen metabolism and can influence host immune responses. This compound functions by binding to the active site of the urease enzyme, thereby inhibiting its activity. This inhibition can lead to reduced ammonia production, which is particularly beneficial in conditions where excess ammonia is harmful, such as liver disease.
Biological Effects and Case Studies
- Inhibition of Urease Activity : Research has demonstrated that this compound effectively reduces urease activity in vitro. In studies involving rodent models, administration of this compound significantly decreased serum ammonia levels compared to control groups, indicating its potential therapeutic role in managing hyperammonemia associated with liver dysfunction .
- Impact on Immune Responses : Urease-producing pathogens like Helicobacter pylori and Cryptococcus neoformans have been shown to elicit non-protective immune responses in hosts. In a study comparing urease-positive and urease-negative strains of C. neoformans, it was found that urease activity promoted a Th2 immune response, characterized by elevated levels of serum IgE and Th2 cytokines . The use of this compound could potentially mitigate these immune effects by reducing urease activity.
- Case Study: Hepatic Encephalopathy : In a controlled study on rodent models with induced liver disease, treatment with this compound resulted in improved cognitive function and reduced neurological symptoms associated with hepatic encephalopathy. The compound's ability to lower ammonia levels was directly correlated with these improvements .
Data Tables
The following table summarizes key findings from studies on this compound:
Properties
Molecular Formula |
C23H18N4OS |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C23H18N4OS/c1-28-20-13-11-19(12-14-20)22-24-25-23-27(22)26-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
InChI Key |
OGWMBDINONWMJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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